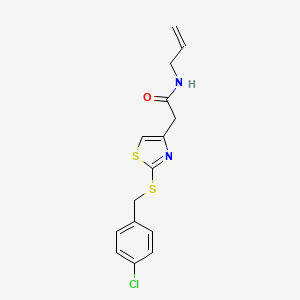

N-allyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2OS2/c1-2-7-17-14(19)8-13-10-21-15(18-13)20-9-11-3-5-12(16)6-4-11/h2-6,10H,1,7-9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNQFBUGINRVLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated acetic acid derivative under basic conditions.

Introduction of the Chlorobenzylthio Group: The chlorobenzylthio group can be introduced via a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the thiazole ring in the presence of a base.

Attachment of the Allyl Group: The allyl group can be introduced through an alkylation reaction using an allyl halide and a suitable base.

Formation of the Acetamide Group: The acetamide group can be formed by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the thiazole ring or the chlorobenzylthio group, potentially leading to the formation of thiazolidine or benzylthio derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzylthio group or the allyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as sodium hydride, potassium carbonate, and various alkyl halides are commonly employed.

Major Products Formed

Oxidation: Epoxides, alcohols, and ketones.

Reduction: Thiazolidine derivatives, benzylthio derivatives.

Substitution: Various alkylated or arylated derivatives depending on the substituents used.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting bacterial or fungal infections due to its thiazole core.

Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biological Studies: It can be used in studies investigating the biological activity of thiazole derivatives, including their antimicrobial, antifungal, and anticancer properties.

Industrial Applications: The compound may find use in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-allyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets in bacterial or fungal cells. The thiazole ring may interact with enzymes or proteins essential for cell survival, leading to inhibition of their activity. The chlorobenzylthio group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The target compound shares structural motifs with several classes of heterocyclic acetamides, including:

- Thiazolyl acetamides (e.g., compounds 8c and 8d in ): These feature a thiazol-4-yl core but differ in substituents. For instance, 8c has a 4-(2-morpholinoethoxy)phenyl group at the thiazole 2-position and a 2-chlorobenzyl group on the acetamide nitrogen. The morpholinoethoxy group enhances hydrophilicity, whereas the target’s 4-chlorobenzylthio group increases lipophilicity .

- Thiadiazolyl acetamides (e.g., compound 5j in ): These replace the thiazole ring with a 1,3,4-thiadiazole core. The additional nitrogen atom in thiadiazole derivatives like 5j may improve hydrogen-bonding capacity, contributing to higher melting points (138–140°C) compared to thiazole analogs .

- Benzothiazolyl acetamides (e.g., ): The benzothiazole core introduces aromatic conjugation, which may enhance UV absorption and stability. The nitro group in ’s compound creates strong electron-withdrawing effects, contrasting with the target’s allyl group .

Physicochemical Properties

Key comparisons of physical properties are summarized below:

- Melting Points : Thiadiazole derivatives (e.g., 5j ) generally exhibit higher melting points than thiazole analogs due to stronger intermolecular interactions (e.g., hydrogen bonding) . The allyl group in the target compound may reduce crystallinity compared to bulkier N-substituents like 2-chlorobenzyl (8c ).

- Synthetic Yields : Thiazole derivatives in show moderate yields (21–33%), likely due to steric hindrance from aromatic substituents. The target’s allyl group, being less bulky, might improve reaction efficiency if similar synthetic routes are used .

Spectroscopic and Analytical Data

- NMR Spectroscopy : In , the acetamide protons in 8c resonate at δ ~3.5–4.0 ppm, while the allyl protons in the target compound would display distinct signals at δ ~5.0–6.0 ppm (vinyl protons) and δ ~3.8–4.2 ppm (allylic CH₂) .

- Mass Spectrometry : The molecular ion peaks for 8c ([M]⁺ at m/z 471) align with its molecular formula (C₂₄H₂₆ClN₃O₃S). The target compound’s molecular ion would likely appear at m/z ~407 (C₁₆H₁₆ClN₂OS₂) .

Biological Activity

N-allyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anti-tubercular research. This article explores the compound's biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, an allyl group, and a 4-chlorobenzyl thio group. The thiazole ring is known for its diverse applications in medicinal chemistry due to its ability to interact with various biological targets. The structural characteristics of this compound facilitate its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been investigated for its efficacy against a range of pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Bacteria | Inhibitory effects observed | |

| Fungi | Significant antifungal activity | |

| Mycobacterium tuberculosis | Potential anti-tubercular agent |

The compound's mechanism of action includes disrupting bacterial lipid biosynthesis and inhibiting certain enzymes critical to pathogen survival.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The results suggest low cytotoxicity, making it a promising candidate for further development:

| Cell Line | Cytotoxicity Observed | Method |

|---|---|---|

| HepG2 | Low cytotoxicity | MTT assay |

| HeLa | Low toxicity | UCL test |

These findings indicate that while the compound exhibits potent antimicrobial properties, it does not significantly harm mammalian cells at effective concentrations.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results demonstrated that modifications in the thiazole structure could enhance activity against specific bacterial strains, highlighting the importance of structural optimization in drug design.

- Anti-tubercular Potential : Another research effort focused on the compound's potential as an anti-tubercular agent. In vitro assays showed promising results against Mycobacterium tuberculosis, suggesting that further exploration into its mechanism could yield valuable insights for developing new treatments.

- Leishmanicidal Activity : Related thiazole compounds have been studied for their leishmanicidal properties. Although specific data on this compound is limited, similar derivatives have shown significant activity against Leishmania species with low cytotoxicity towards mammalian cells .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring : A cyclization reaction involving thiourea derivatives and halogenated acetic acids under basic conditions.

- Introduction of the Chlorobenzylthio Group : Achieved via nucleophilic substitution reactions with chlorobenzyl halides.

- Attachment of the Allyl Group : Conducted through alkylation reactions using allyl halides.

- Formation of Acetamide Group : Reacting intermediates with acetic anhydride or acetyl chloride in basic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.